molecular formula C13H18ClN B13583933 1-(4-Chlorophenyl)cycloheptan-1-amine

1-(4-Chlorophenyl)cycloheptan-1-amine

Cat. No.: B13583933
M. Wt: 223.74 g/mol
InChI Key: PFEKUUCUKSLNRH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cycloheptan-1-amine is a chemical compound with the molecular formula C13H18ClN It is characterized by a cycloheptane ring substituted with a 4-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 4-chloroaniline under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction conditions often involve heating and stirring to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)cycloheptan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cycloheptan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    1-(4-Chlorophenyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring.

    1-(4-Chlorophenyl)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.

Uniqueness: The uniqueness of this compound lies in its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with smaller ring sizes

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-(4-chlorophenyl)cycloheptan-1-amine

InChI

InChI=1S/C13H18ClN/c14-12-7-5-11(6-8-12)13(15)9-3-1-2-4-10-13/h5-8H,1-4,9-10,15H2

InChI Key

PFEKUUCUKSLNRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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